4-Iodopyridine-2-sulfinic acid
Description
Properties
Molecular Formula |
C5H4INO2S |
|---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
4-iodopyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4INO2S/c6-4-1-2-7-5(3-4)10(8)9/h1-3H,(H,8,9) |
InChI Key |
IWKPWHPQFYKXEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1I)S(=O)O |
Origin of Product |
United States |
Conceptual Foundations and Research Context of Pyridine Sulfinic Acids
Significance of Pyridine-Based Sulfur-Containing Heterocycles in Modern Chemistry
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon, are fundamental to organic chemistry and biochemistry. britannica.com Among these, pyridine-based structures are of paramount importance. The pyridine (B92270) ring, a six-membered heterocycle with one nitrogen atom, is a key scaffold in numerous natural products and synthetic compounds. britannica.comuou.ac.in Its nitrogen atom can participate in hydrogen bonding, which can enhance the pharmacokinetic properties of drug molecules. nih.gov
The incorporation of sulfur into pyridine and other heterocyclic scaffolds further expands their chemical diversity and utility. openmedicinalchemistryjournal.com Sulfur-containing heterocycles are prevalent in a significant number of FDA-approved drugs and therapeutically active compounds. openmedicinalchemistryjournal.com An analysis of drugs approved by the US FDA between 2014 and 2023 revealed that a majority of pyridine-containing drugs also contained sulfur. nih.govrsc.org These compounds find application across a wide range of therapeutic areas, including anticancer agents, treatments for central nervous system (CNS) disorders, antibiotics, and antivirals. nih.govnih.govrsc.org The combination of the pyridine nucleus and sulfur-containing functional groups creates molecules with unique electronic and steric properties, making them valuable building blocks in medicinal chemistry, materials science, and agrochemicals. britannica.comtroindia.in
Historical Development of Sulfinic Acid Chemistry in Heterocyclic Systems
The history of heterocyclic chemistry dates back to the 19th century, with several key discoveries marking its progression. wikipedia.orgresearchgate.net Notable early developments include the isolation of alloxan (B1665706) from uric acid in 1818, the synthesis of furfural (B47365) from starch in 1832, and the isolation of pyrrole (B145914) from bone distillate in 1834. wikipedia.orgresearchgate.net These foundational discoveries paved the way for a deeper understanding of the synthesis and reactivity of cyclic compounds containing heteroatoms.
The chemistry of sulfinic acids (RSO₂H) and their salts (sulfinates) has also evolved significantly over time. These compounds have gained considerable attention as versatile intermediates in organic synthesis. researchgate.net Historically, methods for preparing sulfinic acids included the reduction of more oxidized sulfur compounds like sulfonic acids and their derivatives, or the oxidation of thiols. researchgate.net Another classical approach involves the reaction of organometallic reagents with sulfur dioxide. researchgate.net
In recent decades, research has focused on developing more practical and modular synthetic routes. researchgate.net A significant advancement has been the development of stable, solid sulfur dioxide surrogates, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), which avoids the challenges of handling gaseous SO₂. researchgate.netrsc.org The application of these modern methods to heterocyclic systems has enabled the synthesis of a wider array of heterocyclic sulfinic acids and their derivatives, facilitating their use in constructing complex molecules, including sulfones and sulfonamides. researchgate.netrsc.org
Structural Isomerism and Positional Isomers of Iodopyridine Sulfinic Acids
Structural isomerism occurs when two or more compounds have the same molecular formula but different structural formulas. savemyexams.comchemguide.co.uk This phenomenon includes chain isomerism, functional group isomerism, and positional isomerism. chemguide.co.uklibretexts.org Positional isomerism is particularly relevant to substituted aromatic and heterocyclic rings, where isomers differ in the position of substituents on the ring. chemguide.co.uklibretexts.org
For a disubstituted pyridine ring, such as in iodopyridine sulfinic acid, numerous positional isomers are possible. The pyridine ring has three distinct positions for substitution: C2 (alpha), C3 (beta), and C4 (gamma). When two different substituents, an iodine atom and a sulfinic acid group (-SO₂H), are present, their relative positions give rise to a variety of isomers.
4-Iodopyridine-2-sulfinic acid is one specific positional isomer. The table below illustrates some of the possible positional isomers for a pyridine ring substituted with one iodine atom and one sulfinic acid group.
| Isomer Name | Iodine Position | Sulfinic Acid Position |
| 2-Iodo-3-sulfinopyridine | 2 | 3 |
| 2-Iodo-4-sulfinopyridine | 2 | 4 |
| 2-Iodo-5-sulfinopyridine | 2 | 5 |
| 2-Iodo-6-sulfinopyridine | 2 | 6 |
| 3-Iodo-2-sulfinopyridine | 3 | 2 |
| 3-Iodo-4-sulfinopyridine | 3 | 4 |
| 3-Iodo-5-sulfinopyridine | 3 | 5 |
| 4-Iodo-2-sulfinopyridine | 4 | 2 |
| 4-Iodo-3-sulfinopyridine | 4 | 3 |
This table provides a non-exhaustive list to illustrate the concept of positional isomerism.
Each of these isomers, while sharing the same molecular formula (C₅H₄INO₂S), will exhibit distinct physical and chemical properties due to the different electronic and steric environments of the functional groups.
Current Research Trends and Challenges for 4-Iodopyridine-2-sulfinic Acid
While specific research literature focusing exclusively on 4-Iodopyridine-2-sulfinic acid is limited, current trends and challenges can be inferred from the known reactivity of its constituent functional groups. The molecule serves as a bifunctional building block, possessing two highly reactive sites: the carbon-iodine bond and the sulfinic acid group.
Research Trends:
Versatile Synthetic Intermediate: The primary research interest in a compound like 4-Iodopyridine-2-sulfinic acid lies in its potential as a versatile precursor for more complex molecules. The iodine atom on the pyridine ring is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings, which are powerful methods for forming carbon-carbon bonds. ambeed.com
Source of Sulfonyl Groups: The sulfinic acid moiety is a valuable precursor for synthesizing sulfones and sulfonamides, which are important pharmacophores. researchgate.netrsc.org Sulfinates can react with a variety of electrophiles and have emerged as key partners in reactions that form carbon-sulfur and nitrogen-sulfur bonds. rsc.org
Development of Novel Scaffolds: Researchers are likely to explore the use of 4-Iodopyridine-2-sulfinic acid to synthesize novel polysubstituted pyridines. By selectively reacting one functional group while preserving the other, chemists can introduce diverse functionalities in a stepwise manner, leading to complex molecular architectures for drug discovery and materials science. For example, the iodine could be used in a coupling reaction, followed by conversion of the sulfinic acid into a sulfonamide.
Challenges:
Chemoselectivity: A major synthetic challenge is achieving chemoselectivity. Developing reaction conditions that allow for the transformation of one functional group (e.g., the C-I bond) without affecting the other (the -SO₂H group), and vice versa, is a significant hurdle. The reactivity of both groups makes them susceptible to a wide range of reagents.
Synthesis and Stability: The synthesis of specific iodopyridine sulfinic acid isomers can be challenging. Routes may involve multi-step sequences requiring protection and deprotection of functional groups. researchgate.net Furthermore, sulfinic acids themselves can be prone to oxidation to the corresponding sulfonic acids or disproportionation, presenting stability and handling challenges.
Limited Availability: The practical application of many sulfinic acids has been hampered by their limited commercial availability. researchgate.net This necessitates the development of more general and robust synthetic protocols to make these valuable building blocks more accessible to the wider research community. researchgate.net
Chemical Reactivity and Mechanistic Studies of 4 Iodopyridine 2 Sulfinic Acid
Reactivity Profiles of the Sulfinic Acid Functional Group
The sulfinic acid moiety (–SO₂H) is a versatile functional group known for its ability to act as both a nucleophile and an electrophile, as well as its involvement in redox processes and desulfinative reactions.
Formation of Sulfinate Esters and Amides from Sulfinic Acids
Sulfinic acids are readily converted into their corresponding esters and amides through reactions with appropriate electrophiles. While specific studies on 4-Iodopyridine-2-sulfinic acid are not prevalent, the general reactivity of sulfinic acids provides a clear indication of its expected behavior.
The formation of sulfinate esters typically proceeds via the reaction of a sulfinic acid with an alcohol under acidic conditions or by reacting a sulfinate salt with an alkyl halide. wikipedia.org The alkylation of sulfinic acids can lead to either sulfones or sulfinate esters, with the outcome often depending on the reaction conditions and the nature of the alkylating agent. wikipedia.org For instance, highly polarized reactants tend to favor the formation of sulfinate esters. wikipedia.org
The synthesis of sulfonamides from sulfinic acids can be achieved by reacting the sulfinic acid salt with an electrophilic nitrogen source. thieme-connect.de
Table 1: General Reactions for the Formation of Sulfinate Esters and Amides
| Reaction Type | Reactants | Product | General Conditions |
| Esterification | Sulfinic Acid, Alcohol | Sulfinate Ester | Acid catalyst |
| Esterification | Sulfinate Salt, Alkyl Halide | Sulfinate Ester | - |
| Amidation | Sulfinate Salt, Electrophilic Amine | Sulfonamide | - |
Nucleophilic Reactivity in Carbon-Sulfur and Nitrogen-Sulfur Bond Formations
The sulfinate group is a potent nucleophile, readily participating in reactions to form carbon-sulfur (C–S) and nitrogen-sulfur (N–S) bonds. This reactivity is fundamental to the synthesis of a wide array of organosulfur compounds.
In the context of C–S bond formation, sulfinates can react with alkyl halides or other electrophilic carbon sources to yield sulfones. wikipedia.org The nucleophilic character of the sulfinate anion allows for its participation in various coupling reactions.
For N–S bond formation, sulfinates can be coupled with amines under oxidative conditions to produce sulfonamides. For example, the reaction of sodium sulfinates with primary and secondary amines in the presence of an iodine catalyst provides a direct route to sulfonamides.
Redox Transformations and the Role of Sulfinic Acids
The sulfur atom in a sulfinic acid is in an intermediate oxidation state (+3), which allows it to act as both an oxidizing and a reducing agent.
Oxidation: Sulfinic acids can be oxidized to the corresponding sulfonic acids (R-SO₃H). Common oxidizing agents for this transformation include hydrogen peroxide and other peroxy acids. The iodine atom in the 4-position of the pyridine (B92270) ring can also be oxidized, for instance with 3,3-dimethyldioxirane to form iodylpyridines. researchgate.net
Reduction: Conversely, the reduction of sulfinic acids can lead to the formation of disulfides or thiols, depending on the reducing agent and reaction conditions.
The reduction of the 4-iodopyridine (B57791) moiety to the corresponding pyridine derivative can be achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. ambeed.com
Desulfinative Reactions and Sulfur Dioxide Extrusion Processes
A significant aspect of sulfinic acid chemistry is its participation in desulfinative reactions, where the sulfinyl group is eliminated as sulfur dioxide (SO₂). This process is particularly valuable in cross-coupling reactions, where sulfinates serve as effective nucleophilic partners.
Pyridine sulfinates have been successfully employed as coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. nih.govtcichemicals.comacs.org This desulfinative cross-coupling provides a powerful method for the formation of carbon-carbon bonds, offering an alternative to traditional methods that use organoboron or organotin reagents. nih.govtcichemicals.comacs.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the sulfinate salt, extrusion of SO₂, and reductive elimination to afford the biaryl product. nih.gov These reactions are often tolerant of various functional groups. tcichemicals.com Furthermore, transition-metal-free desulfinative cross-coupling reactions of heteroaryl sulfinates with Grignard reagents have also been reported. tcichemicals.com
Chemical Transformations of the 4-Iodopyridine Moiety
The 4-iodopyridine scaffold is susceptible to a variety of chemical transformations, most notably nucleophilic aromatic substitution, which allows for the introduction of a wide range of substituents onto the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr) on Iodopyridine Derivatives
The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.com The presence of a good leaving group, such as iodine, at the 4-position makes 4-iodopyridine derivatives excellent substrates for SNAr reactions.
A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the iodide ion to form the corresponding 4-substituted pyridine derivatives. ambeed.comsci-hub.se The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen, with the order of reactivity not always being straightforward and can depend on the nucleophile. sci-hub.se While iodide is generally the best leaving group among the halogens, the high electronegativity of fluorine can make fluoropyridines more reactive towards certain nucleophiles due to the increased electrophilicity of the carbon atom. sci-hub.sebath.ac.uk
Microwave irradiation has been shown to significantly accelerate SNAr reactions on halopyridines. sci-hub.se For instance, 4-iodopyridine reacts with various nucleophiles under microwave conditions to give the corresponding 4-substituted pyridines in good yields. sci-hub.se
Table 2: Examples of Nucleophilic Aromatic Substitution on 4-Iodopyridine
| Nucleophile | Product | Reaction Conditions | Reference |
| Sodium Phenylsulfide (PhSNa) | 4-(Phenylthio)pyridine | Microwave | sci-hub.se |
| Sodium Methanethiolate (MeSNa) | 4-(Methylthio)pyridine | Microwave | sci-hub.se |
| Benzyl Alcohol (PhCH₂OH) | 4-(Benzyloxy)pyridine | Microwave | sci-hub.se |
| Sodium Phenoxide (PhONa) | 4-Phenoxypyridine | Microwave | sci-hub.se |
| Phenylacetonitrile (PhCH₂CN) | 4-(Phenyl(pyridin-4-yl)methyl)nitrile | Microwave | sci-hub.se |
| Amines | 4-Aminopyridine (B3432731) derivatives | Strong base (e.g., KNH₂) | drugfuture.com |
The presence of the sulfinic acid group at the 2-position of 4-iodopyridine-2-sulfinic acid would be expected to influence the reactivity of the 4-iodo position towards nucleophilic attack due to its electronic effects on the pyridine ring.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N)
The 4-iodopyridine scaffold is a versatile building block in organic synthesis, largely due to its participation in transition metal-catalyzed cross-coupling reactions. eie.grthermofisher.com These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the construction of complex molecular architectures from simpler precursors. eie.grthermofisher.comuniurb.it The iodine atom at the 4-position of the pyridine ring serves as an excellent leaving group, making the compound a suitable electrophilic partner in a variety of catalytic cycles, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. eie.grambeed.comrsc.org
Research has demonstrated the successful application of various palladium-catalyzed cross-coupling reactions with iodopyridine substrates. rsc.org For instance, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has been effectively used with 4-iodopyridine to produce 4-arylpyridines. semanticscholar.orgacs.org Continuous-flow Suzuki-Miyaura reactions using a palladium catalyst have shown quantitative yields for the coupling of 4-iodopyridine with phenylboronic acid. semanticscholar.org Similarly, decarboxylative cross-coupling reactions have successfully coupled 4-iodopyridine with heteroaryl carboxylic acids in excellent yields. acs.org
The reactivity of the C-I bond is often superior to that of C-Br or C-Cl bonds in these catalytic systems. mpg.de While ligand-free palladium catalysis can be effective, particularly with microwave assistance or in aqueous media, the choice of ligands, bases, and solvents is crucial for optimizing reaction efficiency and scope. rsc.orgwiley-vch.de For C-N bond formation, the Buchwald-Hartwig amination provides a route to synthesize N-aryl pyridines, and related tandem strategies have been used to construct complex heterocyclic systems. eie.grbme.hu
More directly related to the sulfinic acid moiety, copper-catalyzed methods have been developed for the coupling of (hetero)aryl halides, including iodopyridines, with sulfinic acid salts or their synthetic equivalents. nih.govacs.org These reactions provide a direct pathway to form aryl sulfones, highlighting the dual reactivity present in the 4-iodopyridine-2-sulfinic acid structure, where both the iodo- and sulfinyl- groups can potentially engage in distinct catalytic processes.
| Reaction Type | Catalyst System (Typical) | Coupling Partner | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Aryl/Heteroaryl Boronic Acids | C-C | ambeed.comrsc.orgsemanticscholar.orgmetu.edu.tr |
| Heck | Pd(OAc)₂ | Alkenes (e.g., Styrene) | C-C | ambeed.comrsc.org |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal Alkynes | C-C (sp²-sp) | rsc.orgmetu.edu.tr |
| Buchwald-Hartwig | Pd(0) complexes, bulky phosphine (B1218219) ligands | Amines | C-N | eie.grbme.hu |
| Stille | Pd complexes | Organotin compounds | C-C | ambeed.com |
| Ullmann-type (Sulfonylation) | CuI, Amide Ligands | Sulfinic Acid Salts / Equivalents | C-S | nih.govacs.org |
Electrophilic Cyclization Reactions involving Iodopyridine Scaffolds
The iodopyridine framework is not only a substrate for cross-coupling but also an active participant in electrophilic cyclization reactions. Molecular iodine (I₂) is a key reagent in mediating intramolecular electrophilic cyclizations to construct various pyridine-containing fused and spirocyclic systems. metu.edu.trmetu.edu.tracs.org In these reactions, an appended unsaturated group on a pyridine precursor attacks the electrophilic iodine, initiating a cascade that results in the formation of a new ring and the incorporation of an iodine atom onto the product.
For example, N-propargylic β-enaminones can undergo an iodine-mediated electrophilic cyclization to afford iodo-substituted pyridines in good to high yields. metu.edu.tr This process demonstrates high efficiency and tolerance for a wide range of functional groups. metu.edu.tr Similarly, a method for synthesizing iodo-substituted spiro-fused pyridines has been developed through the electrophilic cyclization of 5-alkynyl-4-(4-methoxyphenyl)pyridines in the presence of molecular iodine and sodium bicarbonate. metu.edu.tr
These reactions underscore the role of an external electrophilic iodine source in constructing the iodopyridine scaffold itself. Once formed, the iodine atom on the pyridine ring can influence subsequent transformations. While these examples build the iodopyridine rather than using a pre-formed one as the starting material for cyclization, they illustrate the fundamental reactivity principles of iodine in electrophilic cyclization cascades involving pyridine scaffolds. metu.edu.trmetu.edu.tr The electron-withdrawing nature of the pyridine ring, modulated by substituents like a sulfinic acid group, would be expected to influence the feasibility and regiochemistry of such cyclization processes.
Regioselective Functionalization of the Pyridine Ring
The substituents on the pyridine ring in 4-iodopyridine-2-sulfinic acid play a crucial role in directing further chemical modifications, a concept known as regioselectivity. eurekaselect.commdpi.com The inherent electronic properties of the pyridine ring, combined with the directing effects of the existing iodo and sulfinic acid groups, determine the position of subsequent functionalization.
Strategies for regioselective functionalization often rely on metalation or directed ortho-lithiation, where a functional group directs a strong base to deprotonate a specific adjacent C-H bond. mdpi.com For instance, the functionalization of 2-chloroisonicotinic acid at the 5-position can be achieved selectively using this method. mdpi.com In the context of 4-iodopyridine-2-sulfinic acid, the sulfinic acid group at the 2-position and the iodine at the 4-position would be the primary directors for any subsequent reactions.
A notable strategy involves the use of ortho-iodoaryl sulfonyl groups as radical translocating groups for remote C-H functionalization. d-nb.info In this approach, a radical generated at the iodine atom can translocate via a 1,5-hydrogen atom transfer to functionalize a distant C-H bond with high regioselectivity. d-nb.info While this is an intramolecular example, it highlights the capacity of the iodo-sulfonyl arrangement to control reactivity at specific sites. The functionalization of pyridine at the 2, 3, and 4-positions is of significant interest for the synthesis of valuable compounds, and various methods involving transition metal catalysis and C-H bond activation have been explored to achieve this with precision. eurekaselect.comresearchgate.net
Elucidation of Reaction Mechanisms and Identification of Key Intermediates
Investigation of Radical-Mediated Pathways
While many reactions of iodopyridines proceed through ionic or organometallic intermediates, radical pathways offer a complementary and powerful avenue for functionalization. The sulfinic acid moiety (RSO₂H) is a known precursor to sulfonyl radicals (RSO₂•). nih.govresearchgate.net These radicals can be generated under oxidative conditions, often initiated by light and a photocatalyst, or by reaction with other radical species. researchgate.net
Sulfonyl radicals are key intermediates in a variety of synthetic transformations, including the sulfonylation of alkenes and alkynes. eurekaselect.comresearchgate.net Visible-light-induced methods have been developed for the radical cascade cyclization of enynes with sulfinic acids, leading to sulfonated heterocycles. researchgate.net The reaction is typically initiated by an oxidant, which promotes the formation of the sulfonyl radical from the sulfinic acid. researchgate.net
Furthermore, the carbon-iodine bond itself can be a source of radicals. A radical cascade reaction can be initiated from an ortho-iodoaryl sulfonate, where an aryl radical is generated at the C-I bond. d-nb.info This radical can then participate in subsequent steps like hydrogen atom transfer and cyclization. d-nb.info Given the structure of 4-iodopyridine-2-sulfinic acid, it is plausible that either the C-I bond or the S-H bond could be homolytically cleaved under appropriate conditions (e.g., photolysis, radical initiators) to generate pyridyl or sulfonyl radicals, respectively, which would then dictate the subsequent reaction pathway.
Role of Acidic and Basic Conditions in Promoting Reactions
The reactivity of 4-iodopyridine-2-sulfinic acid is profoundly influenced by the pH of the reaction medium due to the presence of both an acidic (sulfinic acid) and a basic (pyridine nitrogen) site within the same molecule. libretexts.org The protonation state of these functional groups can dramatically alter the molecule's electronic properties, solubility, and interaction with catalysts or other reagents. libretexts.orgnih.gov
Basic conditions, often employing bases like potassium carbonate or sodium bicarbonate, are frequently used to facilitate reactions. For example, bases can deprotonate the sulfinic acid group, forming a sulfinate anion (RSO₂⁻), which can act as a nucleophile in coupling reactions. chim.it Bases are also critical in many palladium-catalyzed cross-coupling reactions to neutralize the acid generated during the catalytic cycle. rsc.org
Conversely, acidic conditions can promote reactions by enhancing the electrophilicity of the pyridine ring. Protonation of the basic nitrogen atom of the pyridine ring makes the ring more electron-deficient. nih.gov This enhanced electrophilicity can facilitate nucleophilic attack on the ring or on substituents attached to it. For example, the hydrochlorination of 2-ethynylpyridine (B158538) is significantly accelerated in the presence of hydrochloric acid because the formation of a pyridinium (B92312) salt increases the electrophilicity of the ethynyl (B1212043) group, promoting the nucleophilic addition of the chloride ion. nih.gov Therefore, careful control of pH is essential to direct the reactivity of 4-iodopyridine-2-sulfinic acid towards a desired reaction pathway, either by generating a nucleophilic sulfinate under basic conditions or by activating the pyridine ring under acidic conditions.
Catalytic Effects of Metal Ions and Halide Ions
The reactivity of 4-iodopyridine-2-sulfinic acid is heavily reliant on catalysis by metal ions, particularly for cross-coupling reactions. eie.grthermofisher.com Transition metals like palladium and copper are central to the activation of the carbon-iodine bond. thermofisher.comrsc.org In a typical palladium-catalyzed cycle, the metal center (in a low oxidation state, e.g., Pd(0)) undergoes oxidative addition into the C-I bond, forming an organopalladium(II) intermediate. thermofisher.com This step is fundamental for subsequent transmetalation and reductive elimination steps that form the final product. thermofisher.com Copper salts, often in conjunction with specific ligands, are particularly effective for catalyzing the coupling of aryl halides with sulfinate salts to form sulfones. nih.govacs.org The choice of metal, its oxidation state, and the coordinating ligands can have a dramatic impact on reaction outcomes, efficiency, and selectivity. oulu.fi
Halide ions (X⁻) also play a multifaceted role in these reactions beyond simply being a leaving group. The iodide ion itself is an excellent leaving group, facilitating the initial oxidative addition step. In some mechanisms, halide ions can act as nucleophiles, directly attacking an activated substrate. nih.gov For example, in the hydrohalogenation of ethynylpyridines, the halide counter-ion of a pyridinium salt performs the key nucleophilic attack. nih.gov Furthermore, halide ions can coordinate to the metal catalyst, influencing its stability, solubility, and catalytic activity. acs.org This coordination can affect the rates of key steps in the catalytic cycle. In certain catalytic systems, an onium halide ion pair (Q⁺X⁻) is proposed to generate and stabilize key reactive intermediates, such as enolates, directing them toward the desired reaction pathway. mdpi.com Therefore, both the metal catalyst and the halide ions present in the system are critical components that mechanistically enable and control the transformations of 4-iodopyridine-2-sulfinic acid.
Applications in Organic Synthesis and Ligand Design with 4 Iodopyridine 2 Sulfinic Acid
4-Iodopyridine-2-sulfinic Acid as a Building Block in Complex Molecule Synthesis
The strategic placement of the iodo and sulfinic acid functionalities on the pyridine (B92270) core makes 4-iodopyridine-2-sulfinic acid a valuable precursor in the construction of complex molecular architectures.
Precursor for Diverse Heterocyclic Structures
4-Iodopyridine-2-sulfinic acid is a key starting material for the synthesis of a variety of heterocyclic compounds. The reactivity of the sulfinate group, for instance, allows for its participation in coupling reactions. Pyridine sulfinates can act as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. tcichemicals.com This capability enables the formation of carbon-carbon bonds, a fundamental process in the assembly of more complex molecules. The pyridine moiety itself is a common scaffold in many biologically active compounds and functional materials. The ability to further functionalize this ring system through reactions involving the sulfinic acid and iodo groups enhances its utility in creating diverse heterocyclic structures.
Facilitating the Introduction of Sulfonyl and Iodide Functionalities
The structure of 4-iodopyridine-2-sulfinic acid inherently allows for the incorporation of both sulfonyl and iodide groups into target molecules. The sulfinic acid moiety can be readily oxidized to a sulfonyl group, a common functional group in pharmaceuticals and materials science. Sulfones are typically synthesized through the oxidation of sulfides. mdpi.com The presence of the iodine atom offers a site for various coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. This dual functionality makes it a strategic reagent for introducing these important chemical motifs.
Utility in the Synthesis of Organosulfur Compounds
Organosulfur compounds are a broad class of molecules with significant applications in medicinal chemistry and materials science. nih.govjmchemsci.com 4-Iodopyridine-2-sulfinic acid serves as a valuable reagent in the synthesis of these compounds. The sulfinic acid group is a precursor to various other sulfur-containing functionalities. For example, sulfinic acids can be converted to sulfonyl halides, which are versatile intermediates for the synthesis of sulfonamides and sulfonate esters. Additionally, the sulfinate group can participate in reactions to form sulfones and other organosulfur structures. The pyridine ring, with its iodo-substituent, provides a scaffold that can be incorporated into larger, more complex organosulfur architectures. cuikangsynthesis.com
Design and Coordination Chemistry of Pyridine-Sulfinic Acid Ligands
The pyridine nitrogen and the oxygen atoms of the sulfinic acid group in 4-iodopyridine-2-sulfinic acid and its derivatives can act as coordination sites for metal ions, making them valuable ligands in coordination chemistry.
Formation of Metal Complexes with Pyridine-Sulfinic Acid Derivatives
Pyridine-containing ligands are widely used in coordination chemistry due to their ability to form stable complexes with a variety of transition metals. wikipedia.orgresearchgate.net The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. The sulfinic acid group, or its corresponding sulfonate, can also coordinate to metal ions through its oxygen atoms. This can lead to the formation of chelate complexes, where the ligand binds to the metal ion at multiple points, resulting in enhanced stability. The specific coordination mode will depend on the metal ion, the other ligands present, and the reaction conditions. The iodo-substituent can also influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex.
Influence of Sulfinic Acid and Halogen Functionalities on Ligand Properties
The properties of a ligand are fundamentally dictated by the nature and arrangement of its constituent functional groups. In the case of 4-iodopyridine-2-sulfinic acid, the sulfinic acid moiety and the iodine atom at the 4-position of the pyridine ring are the primary determinants of its coordination behavior and its capacity to influence a metal center's reactivity.
The sulfinic acid group (-SO₂H) is a versatile functional group in ligand design. It is known to coordinate to metal centers through either the sulfur or one of the oxygen atoms, or in a bidentate fashion involving both oxygen atoms. This versatility allows for the formation of a variety of coordination complexes with different geometries and stabilities. The sulfinate group, the deprotonated form of sulfinic acid, is generally considered a soft donor when coordinating through sulfur and a hard donor when coordinating through oxygen. This ambidentate nature allows it to bond effectively with a range of metal ions.
The presence of the iodine atom at the 4-position of the pyridine ring introduces several key effects. Electronically, halogens are electron-withdrawing through induction, which can decrease the electron density on the pyridine nitrogen. This, in turn, can affect the ligand's donor strength and the stability of the resulting metal complexes. It is hypothesized that this electron-withdrawing effect can render a metal center more electrophilic and thus more reactive in certain catalytic cycles. nih.gov
Furthermore, the iodine atom is a well-established halogen bond donor. acs.orgnih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov This directional interaction can play a crucial role in the secondary coordination sphere, influencing the substrate orientation in a catalytic pocket or dictating the supramolecular assembly of complexes in the solid state. The strength of this interaction generally increases with the polarizability of the halogen, making iodine a particularly effective halogen bond donor. acs.org
The steric bulk of the iodine atom, being the largest of the common halogens, can also play a significant role in dictating the geometry of the resulting metal complexes. nih.gov This steric hindrance can be exploited to create specific coordination environments around a metal center, potentially leading to enhanced selectivity in catalytic reactions.
The combination of the sulfinic acid group and the iodo substituent on the pyridine ring is expected to result in a ligand with a unique set of properties. The electron-withdrawing nature of the iodine could modulate the donor properties of the sulfinic acid group, while the potential for halogen bonding could introduce an additional layer of structural control.
Below is a table summarizing the anticipated influence of each functional group on the ligand's properties:
| Functional Group | Electronic Influence | Steric Influence | Potential Bonding Interactions |
| Sulfinic Acid (-SO₂H) | Can act as a sigma-donor. The protonation state affects its electronic contribution. | Moderate bulk, influencing the immediate coordination environment. | Can coordinate through S, O, or both (monodentate or bidentate). Can participate in hydrogen bonding. |
| Iodine (-I) | Electron-withdrawing via induction, reducing the basicity of the pyridine nitrogen. nih.gov | Significant steric bulk, can enforce specific coordination geometries. nih.gov | Can participate in halogen bonding, a directional non-covalent interaction. acs.orgnih.gov |
The interplay between these functionalities can be further illustrated by considering the potential coordination of this ligand to a metal center, such as palladium(II), which is commonly used in cross-coupling reactions. The sulfinate group could chelate to the palladium center, while the iodopyridine moiety could either remain as a pendant arm or engage in further interactions.
Detailed research findings on analogous systems have shown that modifications to the pyridine ring can significantly impact the electronic properties of the metal center without altering the primary coordination sphere. nih.gov For instance, electron-withdrawing groups on the pyridine ring have been shown to result in higher yields in certain catalytic C-C coupling reactions. nih.gov This suggests that a ligand based on 4-iodopyridine-2-sulfinic acid could be a promising candidate for developing highly active and selective catalysts.
The following table provides hypothetical bond parameters for a representative metal complex of 4-iodopyridine-2-sulfinate, based on known structures of related pyridine-sulfinate and iodopyridine complexes.
| Parameter | Expected Value | Rationale |
| M-S Bond Length (Å) | 2.20 - 2.40 | Typical for sulfinate-metal bonds, influenced by the metal's identity and oxidation state. |
| M-O Bond Length (Å) | 2.00 - 2.20 | Typical for sulfinate-metal bonds via oxygen, generally shorter than M-S bonds. |
| C-I···X Halogen Bond Distance (Å) | < 3.5 | Dependent on the halogen bond acceptor (X), but generally within the sum of the van der Waals radii. |
| N-M-S Bite Angle (°) | 85 - 95 | For a bidentate N,S-coordination, creating a stable five-membered chelate ring. |
Advanced Spectroscopic and Computational Characterization of 4 Iodopyridine 2 Sulfinic Acid and Its Analogues
Spectroscopic Methodologies for Structural Analysis and Purity Assessment
Spectroscopic methods provide the primary means of interrogating the molecular structure of 4-iodopyridine-2-sulfinic acid. Each technique offers unique insights into different aspects of the molecule's constitution, from the vibrations of its chemical bonds to the precise spatial arrangement of its atoms.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" for the compound. For 4-iodopyridine-2-sulfinic acid, the IR spectrum is expected to be characterized by several key absorption bands.
The sulfinic acid group (–SO₂H) is the most prominent feature. It gives rise to strong, characteristic stretching vibrations for the S=O and S-O bonds. By analogy with related sulfonic acids, these bands are anticipated in the 1250–1050 cm⁻¹ region. For instance, the IR spectrum of pyridine-2,5-dicarboxylic acid displays characteristic bands that confirm its functional groups. researchgate.net The O-H stretch of the sulfinic acid group is also expected as a broad band, typically in the 3000–2500 cm⁻¹ range, often overlapping with C-H stretching vibrations.
The pyridine (B92270) ring itself has a series of characteristic vibrations. These include C-H stretching modes above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations typically found in the 1600–1400 cm⁻¹ region. acs.org The substitution pattern on the ring influences the exact position of these bands. The presence of the iodine atom introduces a C-I stretching vibration, which is expected at lower frequencies, typically in the 600–500 cm⁻¹ range.
Table 1: Predicted Characteristic IR Absorption Bands for 4-Iodopyridine-2-sulfinic Acid
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfinic Acid (O-H) | Stretching, H-bonded | 3000 - 2500 (Broad) |
| Pyridine Ring (C-H) | Aromatic Stretching | 3100 - 3000 |
| Pyridine Ring (C=N, C=C) | Ring Stretching | 1600 - 1450 |
| Sulfinic Acid (S=O) | Asymmetric & Symmetric Stretching | 1250 - 1050 |
This table is predictive, based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of 4-iodopyridine-2-sulfinic acid would show distinct signals for the three protons on the pyridine ring. Due to the electron-withdrawing nature of both the iodo and sulfinic acid groups, these protons are expected to be deshielded and resonate at a lower field (higher ppm) compared to unsubstituted pyridine. Based on data for pyridine-2-sulfonic acid, the chemical shifts would likely appear in the 7.5–9.0 ppm range. chemicalbook.com The proton at position 6, being adjacent to both the nitrogen atom and the sulfinic acid group, would be the most deshielded. Spin-spin coupling between the adjacent protons would result in characteristic splitting patterns (doublets and doublets of doublets) that would help in assigning each signal to its specific position on the ring.
¹³C NMR: The carbon NMR spectrum would provide information on the five carbon atoms of the pyridine ring. The carbon atom bearing the iodine (C4) would be significantly influenced by the heavy atom effect of iodine. The carbon attached to the sulfinic acid group (C2) would also show a characteristic chemical shift. The remaining three carbons (C3, C5, C6) would have distinct resonances, with their chemical shifts influenced by their position relative to the nitrogen atom and the two substituents.
¹⁵N NMR: While less common, ¹⁵N NMR could provide direct information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift would be sensitive to substituent effects and protonation state.
Table 2: Predicted ¹H NMR Chemical Shifts for 4-Iodopyridine-2-sulfinic Acid
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-3 | 7.5 - 8.0 | Doublet (d) |
| H-5 | 7.8 - 8.3 | Doublet of Doublets (dd) |
This table is predictive, based on data from analogous compounds like pyridine-sulfonic acids. chemicalbook.comchemicalbook.com
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For 4-iodopyridine-2-sulfinic acid (C₅H₄INO₂S), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm).
This precision allows differentiation between compounds with the same nominal mass but different elemental compositions. The calculated monoisotopic mass of C₅H₄INO₂S is approximately 272.9062 g/mol . An experimental HRMS measurement yielding a value very close to this would provide strong evidence for the proposed molecular formula. Fragmentation patterns observed in the mass spectrum (MS/MS) could further confirm the structure by showing the loss of characteristic fragments, such as the sulfinic acid group or the iodine atom.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives typically exhibit two main absorption bands corresponding to π → π* and n → π* transitions. researchgate.netnist.gov For unsubstituted pyridine in a neutral solvent, these transitions occur around 250-270 nm.
The introduction of substituents significantly affects the position and intensity of these absorption maxima. Both the iodine atom and the sulfinic acid group are expected to act as auxochromes, causing a bathochromic (red) shift of the absorption bands to longer wavelengths. Studies on other substituted pyridines and quinolones have shown that electron-withdrawing groups can shift absorption into the UVA region (315-400 nm). researchgate.net The formation of complexes, for example between iodine and pyridine bases, can also lead to new, intense charge-transfer bands.
Table 3: Expected UV-Vis Absorption Maxima for 4-Iodopyridine-2-sulfinic Acid
| Electronic Transition | Expected Wavelength Range (λ_max, nm) |
|---|---|
| π → π* | 270 - 320 |
This table is predictive, based on general principles and data from substituted pyridines. researchgate.netmdpi.com
Crucially, for a molecule with both an acidic (sulfinic acid) and a basic (pyridine nitrogen) site, X-ray crystallography can reveal its protonation state. It is highly probable that the compound exists as a zwitterion in the solid state, with the sulfinic acid proton transferred to the pyridine nitrogen (pyridinium sulfinate). This has been observed in the crystal structures of pyridine-2-sulfonic acid and pyridine-3-sulfonic acid. acs.orgacs.org The analysis would also detail the intermolecular interactions, such as the strong N⁺–H···O⁻ hydrogen bonds that are expected to dominate the crystal packing, as well as potential C–H···O or halogen bonding interactions involving the iodine atom. acs.orgfigshare.com
Computational Chemistry and Theoretical Investigations
Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic data. DFT calculations can be used to predict and rationalize the properties of 4-iodopyridine-2-sulfinic acid.
By optimizing the molecular geometry at a given level of theory (e.g., B3LYP/6-311G+(d,p)), one can obtain theoretical bond lengths and angles that can be compared with X-ray crystallographic data. ias.ac.inresearcher.life Furthermore, these calculations can predict a wide range of spectroscopic properties:
IR Frequencies: Calculation of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra.
NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C chemical shifts can help confirm structural assignments made from experimental NMR spectra. ijcce.ac.ir
Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict the wavelengths and intensities of UV-Vis absorptions, helping to assign the observed π → π* and n → π* transitions. ijcce.ac.ir
Molecular Orbitals: DFT provides insight into the electronic structure by calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic properties. ias.ac.inresearchgate.net
Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a visual representation of its reactive sites.
By correlating these theoretical predictions with experimental data, a more complete and robust understanding of the structural and electronic characteristics of 4-iodopyridine-2-sulfinic acid can be achieved.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has emerged as a important method for investigating the electronic structure and predicting the reactivity of molecules. For 4-Iodopyridine-2-sulfinic acid, DFT calculations can provide invaluable insights into its molecular orbitals, charge distribution, and various reactivity descriptors.
The electronic properties of pyridine derivatives are significantly influenced by the nature and position of substituents. In 4-Iodopyridine-2-sulfinic acid, the presence of an iodine atom at the 4-position and a sulfinic acid group at the 2-position creates a unique electronic environment. The iodine atom, being a heavy halogen, can stabilize the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the electrophilicity of the molecule. nih.gov This effect is crucial in understanding the compound's propensity to act as an electron acceptor.
DFT calculations allow for the computation of key quantum chemical parameters that describe a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO, the HOMO-LUMO energy gap, chemical potential (µ), hardness (η), and electrophilicity index (ω). A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov For 4-Iodopyridine-2-sulfinic acid, the electron-withdrawing nature of the iodine and sulfinic acid groups is expected to lower the LUMO energy, leading to a reduced energy gap and enhanced reactivity.
The molecular electrostatic potential (MESP) surface is another critical output of DFT calculations. It provides a visual representation of the charge distribution on the molecule's surface, highlighting regions of positive and negative electrostatic potential. mdpi.com For 4-Iodopyridine-2-sulfinic acid, the MESP would likely show a region of positive potential (a σ-hole) on the iodine atom along the C-I bond axis, which is a key feature in halogen bonding. mdpi.commdpi.com Conversely, the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfinic acid group would exhibit negative potential, indicating their role as nucleophilic centers or hydrogen bond acceptors.
Table 1: Predicted Quantum Chemical Reactivity Descriptors for 4-Iodopyridine-2-sulfinic Acid and Analogues (Hypothetical Data) This table presents hypothetical DFT-calculated values to illustrate expected trends.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Potential (µ) | Hardness (η) | Electrophilicity (ω) |
| Pyridine | -6.52 | -0.85 | 5.67 | -3.685 | 2.835 | 2.39 |
| 4-Iodopyridine (B57791) | -6.78 | -1.23 | 5.55 | -4.005 | 2.775 | 2.89 |
| Pyridine-2-sulfinic acid | -7.01 | -1.55 | 5.46 | -4.280 | 2.730 | 3.35 |
| 4-Iodopyridine-2-sulfinic acid | -7.25 | -1.89 | 5.36 | -4.570 | 2.680 | 3.89 |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling, particularly using DFT, is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating transition states and intermediates, thereby providing a detailed understanding of the reaction pathway and its energetics.
For reactions involving 4-Iodopyridine-2-sulfinic acid, computational modeling can be used to explore various mechanistic possibilities. For instance, in reactions where the sulfinic acid group participates, DFT can help to model the transition states for its conversion to other functional groups. Similarly, reactions involving the C-I bond, such as cross-coupling reactions, can be modeled to understand the oxidative addition and reductive elimination steps.
The insights gained from these computational studies are crucial for optimizing reaction conditions and designing new synthetic routes. By understanding the energy barriers associated with different pathways, chemists can select appropriate catalysts and reagents to favor the desired product.
Prediction of Spectroscopic Signatures
Computational methods, especially Time-Dependent DFT (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules, including their UV-Vis, IR, and NMR spectra. redalyc.org These predictions can aid in the interpretation of experimental spectra and the structural characterization of new compounds.
For 4-Iodopyridine-2-sulfinic acid, TD-DFT calculations can predict the electronic transitions responsible for its UV-Vis absorption spectrum. redalyc.org The calculations can identify the orbitals involved in these transitions, such as n→π* and π→π* transitions, and predict their corresponding absorption wavelengths (λmax). redalyc.org The effect of solvents on the absorption spectrum can also be modeled using methods like the Polarizable Continuum Model (PCM).
DFT can also be used to calculate the vibrational frequencies of 4-Iodopyridine-2-sulfinic acid, which correspond to the peaks in its IR spectrum. The calculated frequencies can be compared with experimental data to confirm the presence of specific functional groups and to aid in the assignment of vibrational modes.
Furthermore, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of 4-Iodopyridine-2-sulfinic acid. researchgate.net By comparing the calculated chemical shifts with experimental values, it is possible to confirm the proposed structure of the molecule.
Table 2: Predicted Spectroscopic Data for 4-Iodopyridine-2-sulfinic Acid (Hypothetical Data) This table presents hypothetical values to illustrate the type of data obtained from computational predictions.
| Spectroscopic Technique | Predicted Parameter | Value |
| UV-Vis (in Methanol) | λmax 1 (π→π) | 275 nm |
| λmax 2 (n→π) | 310 nm | |
| IR | ν(S=O) | 1050-1090 cm⁻¹ |
| ν(S-O) | 850-900 cm⁻¹ | |
| ν(C-I) | 500-600 cm⁻¹ | |
| ¹³C NMR (in DMSO-d₆) | C2 (bearing -SO₂H) | ~155 ppm |
| C4 (bearing -I) | ~100 ppm |
Analysis of Non-Covalent Interactions, including Halogen Bonding
Non-covalent interactions play a crucial role in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. mdpi.com For 4-Iodopyridine-2-sulfinic acid, several types of non-covalent interactions are expected to be significant, with halogen bonding being of particular interest.
Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. mdpi.com The iodine atom in 4-Iodopyridine-2-sulfinic acid is a potent halogen bond donor due to the presence of a positive region of electrostatic potential, known as a σ-hole, along the extension of the C-I bond. mdpi.com This σ-hole can interact favorably with electron-rich sites, such as the nitrogen or oxygen atoms of other molecules.
DFT calculations can be used to characterize these halogen bonds by determining their interaction energies, geometries, and the topological properties of the electron density at the bond critical points using the Quantum Theory of Atoms in Molecules (QTAIM). mdpi.commdpi.com The strength of the halogen bond can be tuned by modifying the electronic properties of the pyridine ring.
In addition to halogen bonding, 4-Iodopyridine-2-sulfinic acid can also participate in other non-covalent interactions, such as hydrogen bonding via the sulfinic acid group and π-π stacking interactions involving the pyridine ring. The interplay of these various interactions will ultimately dictate the solid-state structure and properties of the compound. The analysis of these interactions is often facilitated by Hirshfeld surface analysis, which provides a visual and quantitative summary of intermolecular contacts. mdpi.com
Future Research Trajectories and Innovations
Development of Sustainable and Atom-Economical Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. For 4-Iodopyridine-2-sulfinic acid, future research will likely prioritize the development of sustainable and atom-economical synthetic methods that minimize waste and environmental impact. acs.org
One promising avenue is the exploration of direct C-H functionalization techniques. nih.govresearchgate.netnih.govingentaconnect.comrsc.org Instead of traditional multi-step syntheses that often involve pre-functionalized starting materials, direct C-H sulfinylation of a 4-iodopyridine (B57791) precursor would represent a highly atom-economical approach. researchgate.net This could potentially be achieved through transition-metal-catalyzed or photocatalytic methods, which are known to facilitate challenging C-H activation processes. researchgate.net
Another area of focus will be the development of catalytic dearomatization-rearomatization strategies. northwestern.edunih.gov Such methods could allow for the regioselective introduction of the sulfinic acid group onto the pyridine (B92270) ring under mild conditions, avoiding the use of harsh reagents. The use of earth-abundant metal catalysts in these transformations would further enhance the sustainability of the synthesis. northwestern.edu
The potential for one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, will also be a key area of investigation. This approach not only improves efficiency but also reduces the need for purification of intermediates, thereby minimizing solvent usage and waste generation.
Future research in this area is summarized in the table below:
| Research Direction | Potential Methodology | Key Advantages |
| Direct C-H Sulfinylation | Transition-metal catalysis, Photocatalysis | High atom economy, reduced step count |
| Dearomatization-Rearomatization | Earth-abundant metal catalysts | Mild reaction conditions, high regioselectivity |
| One-Pot Synthesis | Tandem catalytic cycles | Increased efficiency, reduced waste |
Discovery of Novel Reactivity Patterns and Synthetic Transformations
The unique combination of a pyridine ring, an iodine atom, and a sulfinic acid group in 4-Iodopyridine-2-sulfinic acid opens up a wide range of possibilities for discovering novel reactivity patterns and synthetic transformations.
The sulfinate group is a versatile functional handle. While pyridine sulfinates have been utilized as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, nih.govrsc.org future work could explore their role as leaving groups in nucleophilic aromatic substitution reactions. This could provide a new method for the introduction of a variety of functional groups at the 2-position of the 4-iodopyridine core.
The interplay between the iodo and sulfinic acid substituents will be a fertile ground for investigation. For instance, the development of tandem reactions where both functional groups participate in a coordinated fashion could lead to the rapid construction of complex molecular architectures. The iodine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at the 4-position. The compatibility of these reactions with the sulfinic acid moiety will be a key area of study.
Furthermore, the exploration of the reactivity of the pyridine nitrogen in the context of the other two functional groups could lead to novel dearomatization reactions, providing access to highly functionalized piperidine (B6355638) derivatives. nih.gov
| Potential Transformation | Functional Group Involved | Synthetic Utility |
| Nucleophilic Aromatic Substitution | Sulfinate as leaving group | Introduction of diverse functionalities at C2 |
| Tandem Cross-Coupling/Functionalization | Iodine and Sulfinic acid | Rapid assembly of complex molecules |
| Dearomatization Reactions | Pyridine nitrogen | Access to functionalized piperidines |
Advanced Computational Design and Predictive Synthesis of Derivatives
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For 4-Iodopyridine-2-sulfinic acid, advanced computational modeling will play a crucial role in designing derivatives with tailored properties and predicting their synthetic accessibility. nih.gov
Density functional theory (DFT) calculations can be employed to understand the electronic structure of the molecule and predict its reactivity. rsc.org For example, calculations can help in predicting the regioselectivity of electrophilic and nucleophilic attacks on the pyridine ring, guiding the design of new synthetic transformations. rsc.org Computational studies can also be used to model the transition states of potential reactions, providing insights into reaction mechanisms and helping to optimize reaction conditions. rsc.org
Machine learning and artificial intelligence are also expected to make a significant impact in this area. Predictive models can be developed to forecast the biological activity, toxicity, and physicochemical properties of novel 4-Iodopyridine-2-sulfinic acid derivatives. nih.gov This in silico screening can help to prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process. Furthermore, retrosynthesis prediction algorithms could aid in the design of efficient synthetic routes to complex target molecules based on the 4-Iodopyridine-2-sulfinic acid scaffold.
| Computational Approach | Application | Desired Outcome |
| Density Functional Theory (DFT) | Reactivity prediction, Mechanistic studies | Rational design of reactions, Optimized conditions |
| Molecular Docking | Virtual screening | Identification of potential biological targets |
| Machine Learning/AI | Property prediction, Retrosynthesis | Prioritization of synthetic targets, Efficient route design |
Exploration in Emerging Areas of Catalysis and Supramolecular Chemistry
The unique structural features of 4-Iodopyridine-2-sulfinic acid make it an attractive candidate for exploration in emerging areas of catalysis and supramolecular chemistry.
In catalysis, the pyridine nitrogen and the sulfinic acid group can act as coordination sites for metal ions, suggesting the potential for this molecule to serve as a ligand in transition-metal catalysis. chemscene.commdpi.comresearchgate.net The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the pyridine ring, leading to the development of catalysts with enhanced activity and selectivity. Additionally, the sulfonic acid functionality, a strong Brønsted acid, could enable the use of 4-Iodopyridine-2-sulfinic acid derivatives as organocatalysts for a variety of organic transformations. researchgate.netnih.gov
In the realm of supramolecular chemistry, the iodine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used for the construction of self-assembling systems. nih.govacs.orgnih.gov The pyridine ring itself can engage in π-stacking interactions, while the sulfinic acid group can form strong hydrogen bonds. This combination of non-covalent interactions could be exploited to design and synthesize novel supramolecular architectures, such as nanotubes, and functional materials with interesting optical or electronic properties. scilit.comoup.comnih.govosti.govresearchgate.netresearchgate.netmdpi.com
| Emerging Field | Potential Role of 4-Iodopyridine-2-sulfinic acid | Potential Applications |
| Catalysis | Ligand for transition metals, Organocatalyst | Asymmetric synthesis, Green chemistry |
| Supramolecular Chemistry | Building block for self-assembly | Functional materials, Crystal engineering |
Q & A
Q. What safety protocols are critical when handling 4-Iodopyridine-2-sulfinic acid?
- Methodological Answer : Use fume hoods for synthesis due to potential iodine vapor release. Wear nitrile gloves and chemical-resistant goggles to prevent skin/eye contact. Store in amber glass under nitrogen to prevent degradation. For spills, neutralize with sodium thiosulfate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
